

Application Notes: AMCA as a Fluorogenic Substrate for Caspase-3 Assays

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Compound of Interest

Compound Name: 7-Amino-4-methylcoumarin-3-acetic acid

Cat. No.: B009025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

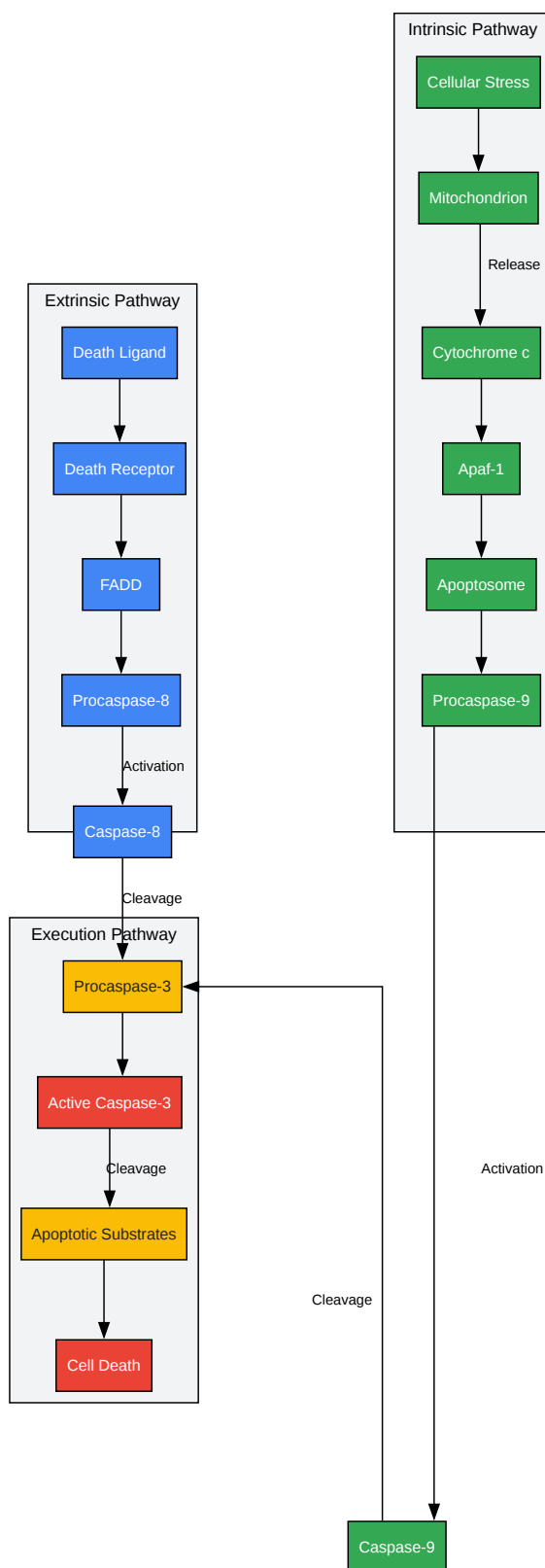
Caspase-3 (cysteine-aspartic protease 3) is a critical executioner enzyme in the apoptotic pathway.[1][2] Its activation is a hallmark of programmed cell death, making it a key target for research in numerous fields, including oncology and neurodegenerative diseases.[3] Fluorogenic assays provide a sensitive and continuous method for measuring caspase-3 activity. This document details the use of 7-amino-4-methylcoumarin (AMCA), a blue fluorescent dye, conjugated to a specific peptide substrate for the detection of caspase-3 activity.

Principle of the Assay

The assay utilizes a synthetic tetrapeptide, N-acetyl-Asp-Glu-Val-Asp (Ac-DEVD), which mimics the natural cleavage site of caspase-3 in substrates like poly (ADP-ribose) polymerase (PARP).[2][4] This peptide is conjugated to AMCA, rendering the fluorophore non-fluorescent. In the presence of active caspase-3, the enzyme cleaves the peptide at the aspartic acid residue, releasing the free AMCA molecule.[4] The liberated AMCA is highly fluorescent and can be detected using a spectrofluorometer, with the resulting signal being directly proportional to the enzymatic activity of caspase-3 in the sample.[2]

Caspase-3 Activation Pathway

Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and is activated via proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9.[1][5] This activation is triggered by either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic pathways.[5][6] Once active, caspase-3 proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1]



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Figure 1. Simplified overview of caspase-3 activation pathways.

Quantitative Data Summary

The performance of the Ac-DEVD-AMCA substrate is characterized by its spectroscopic and kinetic properties.

Table 1: Spectroscopic Properties

Compound	Excitation Max (nm)	Emission Max (nm)	Notes
Free AMCA	~344-350[7][8][9]	~440-450[8][9]	Blue fluorescence.
Ac-DEVD-AMCA	~342-380[4][10]	Non-fluorescent	Substrate is effectively quenched.

| End Product (AMC) | ~342-380[4][10] | ~441-460[2][4][10] | Signal measured in the assay. |

Table 2: Kinetic Parameters

Substrate	Enzyme	K _m (μM)	Notes
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| Ac-DEVD-AMCA | Caspase-3 | ~10[4] | Michaelis-Menton kinetics. |

Experimental Protocols

This section provides a detailed methodology for performing a caspase-3 activity assay in a 96-well plate format using the Ac-DEVD-AMCA substrate.

Materials and Reagents

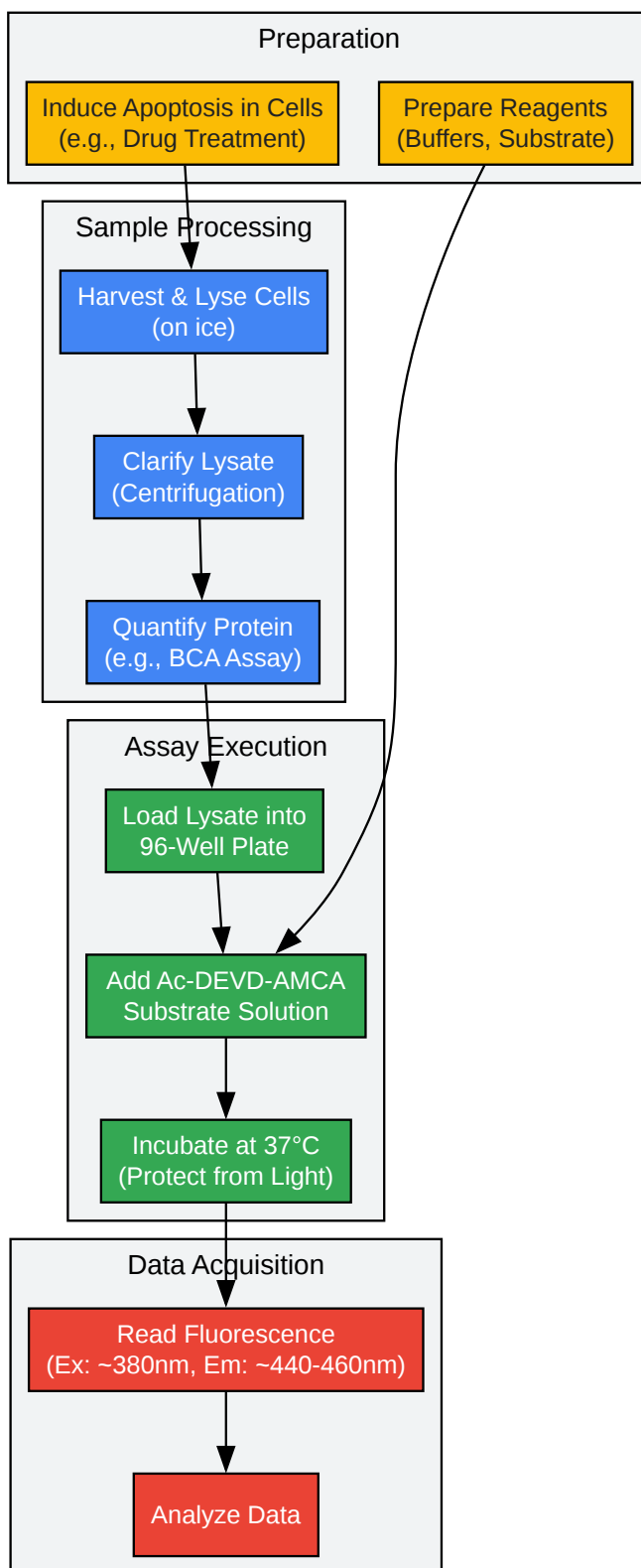
- Ac-DEVD-AMCA Substrate: Store at -20°C, protected from light.
- Cell Lysis Buffer: (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi).[4] Store at 4°C.
- 2X Reaction Buffer: (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT).[4] Prepare fresh before use.

- Purified Active Caspase-3: (Optional, for positive control).
- Caspase-3 Inhibitor (Ac-DEVD-CHO): (Optional, for negative control).[\[2\]](#)
- 96-well black, flat-bottom plates: For fluorescence measurements.
- Microplate fluorometer.

Protocol Steps

- Reagent Preparation:
 - Substrate Stock Solution: Reconstitute Ac-DEVD-AMCA in sterile DMSO to create a 1 mg/mL or 10 mM stock solution.[\[2\]](#)[\[4\]](#)[\[11\]](#) Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[\[4\]](#)
 - 1X Assay Buffer: Prepare by diluting the 2X Reaction Buffer with an equal volume of sterile water. Keep on ice.
 - Substrate Working Solution: Dilute the substrate stock solution in 1X Assay Buffer to the desired final concentration (e.g., a 2X working solution for a final assay concentration of 20-50 μ M).[\[4\]](#)[\[12\]](#) Protect from light.
- Sample Preparation (Cell Lysates):
 - Induce apoptosis in cell culture using the desired method. Include a non-induced control group.
 - For adherent cells, wash with ice-cold PBS, then lyse by adding cold Cell Lysis Buffer directly to the plate (~500 μ L per 10^7 cells).[\[2\]](#)
 - For suspension cells, pellet cells by centrifugation (e.g., 600 x g for 5 minutes), wash with ice-cold PBS, and resuspend the pellet in cold Cell Lysis Buffer.[\[2\]](#)
 - Incubate the lysates on ice for 10-20 minutes.[\[2\]](#)
 - Centrifuge the lysates at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[\[2\]](#)[\[4\]](#)

- Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the sample for the assay.
- Determine the protein concentration of each lysate (e.g., using a Bradford or BCA assay) to ensure equal protein loading.
- Assay Procedure (96-well plate):
 - Pipette 50 μ L of cell lysate (containing 50-100 μ g of total protein) into each well of a black 96-well plate.
 - Prepare control wells:
 - Blank: 50 μ L of Cell Lysis Buffer only.[\[12\]](#)
 - Positive Control: Lysate from cells known to be apoptotic or purified active caspase-3.
 - Negative Control: Lysate pre-incubated with a caspase-3 inhibitor (Ac-DEVD-CHO).
 - Add 50 μ L of the 2X Substrate Working Solution to each well. The final volume should be 100 μ L.
 - Mix gently by tapping the plate.
- Incubation and Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.[\[4\]](#)[\[12\]](#)
 - Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of 430-460 nm.[\[4\]](#)
 - For kinetic studies, readings can be taken at multiple time points (e.g., every 10-15 minutes).[\[2\]](#)



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